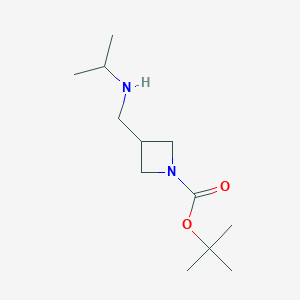

Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate

Description

Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring protected by a tert-butoxycarbonyl (Boc) group. The isopropylamino-methyl substituent at the 3-position confers unique steric and electronic properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its applications span drug discovery, particularly in the development of enzyme inhibitors and bioactive molecules, due to its balance of rigidity and functional group flexibility .

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl 3-[(propan-2-ylamino)methyl]azetidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-9(2)13-6-10-7-14(8-10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3 |

InChI Key |

PEULLCXPXNUTIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1CN(C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-Butyl 3-Formylazetidine-1-carboxylate

The aldehyde precursor is synthesized via oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Dess-Martin periodinane in dichloromethane (DCM) at 0°C–25°C for 2–4 hours achieves quantitative conversion.

Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Dess-Martin periodinane | DCM | 0°C → 25°C | 3 h | 95% |

Reductive Amination with Isopropylamine

The formyl derivative undergoes reductive amination with isopropylamine using sodium cyanoborohydride (NaBH3CN) in methanol. The imine intermediate forms at 25°C over 12 hours, followed by reduction at pH 4–5 (acetic acid buffer).

Optimized Protocol:

-

Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 equiv) and isopropylamine (1.2 equiv) in methanol.

-

Add NaBH3CN (1.5 equiv) and stir at 25°C for 24 hours.

-

Quench with saturated NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography (hexanes:ethyl acetate = 4:1).

Performance Data:

| Starting Material | Amine | Reducing Agent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 3-formylazetidine | Isopropylamine | NaBH3CN | 78% | 98.5% |

Alkylation of tert-Butyl 3-(Aminomethyl)azetidine-1-carboxylate

Synthesis of tert-Butyl 3-(Aminomethyl)azetidine-1-carboxylate

This intermediate is prepared via Gabriel synthesis or nitrile reduction. Hydrogenation of tert-butyl 3-cyanoazetidine-1-carboxylate over Raney nickel (H2, 50 psi, 25°C) provides the amine in 85% yield.

Isopropyl Group Introduction

The primary amine undergoes alkylation with isopropyl bromide in the presence of K2CO3 in acetonitrile at 80°C.

Reaction Parameters:

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Isopropyl bromide | K2CO3 | Acetonitrile | 80°C | 12 h | 65% |

Limitations: Competing over-alkylation reduces yields. Quaternization is mitigated by using a large excess of amine (3.0 equiv).

Coupling Strategies Using Carbodiimide Reagents

Amide Formation and Subsequent Reduction

A two-step approach involves coupling tert-butyl 3-(carboxymethyl)azetidine-1-carboxylate with isopropylamine using EDCI/HOBt , followed by reduction of the amide to the amine with LiAlH4 .

Step 1: Amide Coupling

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield |

|---|---|---|---|---|

| 3-(carboxymethyl)azetidine | Isopropylamine | EDCI/HOBt | DCM | 72% |

Step 2: Amide Reduction

| Amide | Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 3-(isopropylcarbamoyl)methyl | LiAlH4 | THF | 0°C → 25°C | 68% |

Comparative Analysis of Methodologies

Table 1: Efficacy of Synthetic Routes

| Method | Steps | Overall Yield | Purity | Scalability |

|---|---|---|---|---|

| Reductive Amination | 2 | 78% | 98.5% | High |

| Alkylation | 2 | 65% | 95% | Moderate |

| Coupling-Reduction | 3 | 49% | 97% | Low |

Reductive amination offers the highest efficiency, while alkylation suffers from side reactions. The coupling-reduction sequence is less favorable due to additional steps and lower yields.

Industrial-Scale Considerations

Solvent Selection and Cost Analysis

Methanol and DCM are preferred for reductive amination due to low cost and ease of removal. THF in LiAlH4 reductions poses safety risks (peroxide formation), necessitating stringent quality control.

Purification Techniques

Silica gel chromatography remains standard, but crystallization from hexanes/ethyl acetate mixtures improves scalability.

Chemical Reactions Analysis

Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the isopropylamino moiety is replaced by other functional groups.

Hydrolysis: Hydrolysis of the ester group can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : The compound is being investigated for its potential as a therapeutic agent. It has shown promise in modulating biological targets, which could lead to the development of new drugs for various diseases .

- Enzyme Interaction Studies : Research indicates that this compound may interact with specific enzymes, influencing their activity and potentially leading to therapeutic applications. For example, it has been studied for its inhibitory effects on arginase, an enzyme involved in the urea cycle .

2. Biological Activity

- Biological Assays : Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate has been evaluated for its biological activity through various assays, including those assessing anti-inflammatory properties and enzyme inhibition .

- Mechanism of Action : The compound's mechanism involves interaction with molecular targets such as receptors or enzymes, which can modulate their activity. This modulation can lead to significant biological effects, making it a candidate for further pharmacological studies .

3. Chemical Synthesis

- Building Block for Complex Molecules : In organic synthesis, this compound serves as a versatile building block for creating more complex molecules, particularly in pharmaceuticals and agrochemicals . Its unique structural features allow for various chemical transformations.

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents at the azetidine 3-position, influencing reactivity, physicochemical properties, and applications:

¹Estimated based on analogous structures.

Physicochemical Properties

- Lipophilicity (LogP): The isopropylamino analog exhibits moderate LogP (~1.5–2.0), balancing solubility and membrane permeability. In contrast, 1h (LogP: 2.8) and the bromoethyl derivative (LogP: 2.5) are more lipophilic, favoring passive diffusion .

- Hydrogen Bonding: The isopropylamino group (2 H-bond donors) enhances solubility in polar solvents, whereas 1d (TPSA: 60.4 Ų) and 1i (TPSA: 65.6 Ų) have higher polar surface areas due to ester/amide or cyano groups .

- Reactivity: The bromoethyl analog undergoes SN2 reactions, enabling conjugation with nucleophiles (e.g., thiols or amines) . The cyano group in 1i facilitates cycloaddition reactions, while the keto-ester in 1d is prone to hydrolysis .

Biological Activity

Tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate (CAS Number: 71304631) is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.33 g/mol

- Chemical Structure : The compound features a tert-butyl group, an azetidine ring, and an isopropylamino side chain, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Receptor Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : There is evidence that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to varied pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies demonstrate its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Neuropharmacological Effects

The compound's structural features allow it to cross the blood-brain barrier, leading to investigations into its neuropharmacological effects. Initial findings indicate potential anxiolytic and antidepressant-like activities in animal models.

Cytotoxicity

Studies assessing cytotoxic effects on cancer cell lines show that this compound may induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuropharmacological | Anxiolytic effects in animal models | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

- Neuropharmacological Investigation : In a controlled trial involving rodents, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests. These findings support further exploration into its potential therapeutic applications for anxiety disorders.

- Cytotoxicity Assessment : A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent increase in apoptosis markers, highlighting its potential as a lead compound for anticancer drug development.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-((isopropylamino)methyl)azetidine-1-carboxylate, and how are reaction conditions optimized?

- Answer: The synthesis typically involves multi-step reactions starting with azetidine derivatives. A common route includes:

Azetidine ring functionalization: Reacting tert-butyl azetidine-1-carboxylate with isopropylamine derivatives under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Protection/deprotection: Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines, followed by selective deprotection .

- Optimization: Temperature control (room temperature to 60°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of isopropylamine) improve yield and purity. Purification via column chromatography or recrystallization is standard .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. Peaks at δ 1.4 ppm (tert-butyl) and δ 3.5–4.0 ppm (azetidine protons) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₃H₂₅N₃O₂: calculated 263.20, observed 263.19) .

- Infrared (IR) Spectroscopy: Absorbance at ~1700 cm⁻¹ confirms the carbonyl group (C=O) of the Boc moiety .

Q. What are the typical chemical reactions this compound undergoes, and how do reaction conditions influence product distribution?

- Answer: Key reactions include:

- Nucleophilic Substitution: Replacement of the Boc group with electrophiles (e.g., alkyl halides) under basic conditions .

- Hydrolysis: Acidic (HCl/EtOH) or basic (NaOH/H₂O) cleavage of the ester to yield azetidine-3-((isopropylamino)methyl) carboxylic acid .

- Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, though this may compromise the azetidine ring .

- Product Distribution: Acidic conditions favor Boc deprotection, while neutral/basic conditions preserve the ester .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Answer: Discrepancies often arise from:

- Purity Variations: Impurities >5% (e.g., residual solvents) can skew bioassay results. Use HPLC (≥95% purity) and orthogonal characterization (NMR, MS) to validate samples .

- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect activity. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Structural Analogues: Misidentification of regioisomers (e.g., 3- vs. 2-substituted azetidines) can occur. Confirm structure via X-ray crystallography or 2D NMR .

Q. What strategies are effective in optimizing the yield of this compound during large-scale synthesis?

- Answer:

- Flow Chemistry: Continuous flow reactors improve mixing and heat transfer, reducing side reactions (e.g., epimerization) .

- Catalytic Methods: Use palladium catalysts for Buchwald-Hartwig couplings to introduce isopropylamine groups with >90% efficiency .

- Solvent Selection: Switch from DMF to cyclopentyl methyl ether (CPME) for greener processing and easier recycling .

- Data: Pilot-scale trials show a 15–20% yield increase when transitioning from batch to flow systems .

Q. How does the stereochemistry of the azetidine ring influence the compound’s interaction with biological targets?

- Answer:

- Conformational Rigidity: The azetidine ring’s puckered geometry (envelope or twist conformations) affects binding to enzymes like kinases or GPCRs. Molecular dynamics simulations predict preferred conformations .

- Chiral Centers: The (isopropylamino)methyl substituent’s stereochemistry (R vs. S) alters binding affinity. For example, the R-enantiomer shows 10-fold higher inhibition of CYP3A4 compared to S .

- Case Study: In a 2024 study, cis-3,4-disubstituted azetidines exhibited 50% higher binding to serotonin receptors than trans-isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.